beta-Lipotropin fragment 61-64
Overview
Description
beta-Lipotropin fragment 61-64 is a tetrapeptide composed of the amino acids tyrosine, glycine, glycine, and phenylalanine. Peptides like this one play crucial roles in various biological processes, including protein synthesis, enzyme function, and cellular signaling. The unique sequence of amino acids in tyrosyl-glycyl-glycyl-phenylalanyl contributes to its specific chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-glycyl-glycyl-phenylalanyl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the resin-bound peptide.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Industrial Production Methods
In industrial settings, the production of peptides like tyrosyl-glycyl-glycyl-phenylalanyl can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
beta-Lipotropin fragment 61-64 can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid analogs and coupling reagents like HBTU.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield peptides with modified side chains.
Scientific Research Applications
beta-Lipotropin fragment 61-64 has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide bond formation, stability, and interactions.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of tyrosyl-glycyl-glycyl-phenylalanyl involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing cellular processes. The exact pathways and targets depend on the biological context in which the peptide is studied.
Comparison with Similar Compounds
Similar Compounds
Tyrosyl-glycyl-glycine: A tripeptide with similar properties but lacking the phenylalanine residue.
Phenylalanyl-glycyl-glycine: Another tripeptide with phenylalanine at the N-terminus.
Tyrosyl-glycyl-glycyl-tryptophanyl: A tetrapeptide with tryptophan instead of phenylalanine.
Uniqueness
beta-Lipotropin fragment 61-64 is unique due to its specific sequence, which imparts distinct chemical and biological properties. The presence of both tyrosine and phenylalanine residues allows for unique interactions with molecular targets, making it valuable for various research applications.
Properties
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c23-17(10-15-6-8-16(27)9-7-15)21(30)25-12-19(28)24-13-20(29)26-18(22(31)32)11-14-4-2-1-3-5-14/h1-9,17-18,27H,10-13,23H2,(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNQVPIDAQTZOY-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975669 | |
Record name | N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60254-82-2 | |
Record name | Tyrosyl-glycyl-glycyl-phenylalanyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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